Physicochemical properties of 5-Nitroisoxazole-3-carboxylic acid
Physicochemical properties of 5-Nitroisoxazole-3-carboxylic acid
Title: Physicochemical Properties and Synthetic Utility of 5-Nitroisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) is a highly versatile, electron-deficient heterocyclic building block. Characterized by a strongly electron-withdrawing nitro group at the C5 position and a carboxylic acid handle at the C3 position, this scaffold is a linchpin in modern medicinal chemistry. It serves as a critical precursor for synthesizing 5-aminoisoxazole derivatives and 5-substituted isoxazoles, which are highly sought after in the development of AMPA receptor modulators and xanthine oxidase inhibitors[1],[2].
Molecular Architecture and Physicochemical Profile
The physicochemical properties of 5-Nitroisoxazole-3-carboxylic acid dictate its reactivity and handling. The presence of the 5-nitro group significantly depletes the electron density of the isoxazole π-system, rendering the C5 position highly electrophilic[3]. Furthermore, the electron-withdrawing nature of the isoxazole ring and the nitro group lowers the pKa of the C3-carboxylic acid, making it more acidic than typical aliphatic or simple aromatic carboxylic acids[4].
| Property | Value |
| IUPAC Name | 5-Nitro-1,2-oxazole-3-carboxylic acid |
| CAS Registry Number | 1368191-38-1 |
| Molecular Formula | C4H2N2O5[5] |
| Molecular Weight | 158.07 g/mol [5] |
| Predicted pKa (COOH) | ~1.5 - 2.5 (Highly acidic due to EWG effects)[4] |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) |
| Hydrogen Bond Acceptors | 6 (Nitro oxygens, Carboxylic oxygens, Ring N and O) |
Reactivity Profile and Mechanistic Pathways
As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of this scaffold. The compound exhibits three primary vectors for functionalization:
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Nucleophilic Aromatic Substitution (SNAr) at C5: Unsubstituted isoxazoles are generally resistant to SNAr. However, the 5-nitro group acts as a powerful activating group. Nucleophiles (amines, thiols, alkoxides) can attack the C5 position, forming a Meisenheimer-type intermediate, followed by the expulsion of the nitrite anion (NO2-). This provides a transition-metal-free route to 5-substituted isoxazole-3-carboxylic acids ()[3].
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Chemoselective Nitro Reduction: The reduction of the 5-nitro group to a 5-amino group is a critical transformation. Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2) is notoriously problematic for isoxazoles because it frequently results in the hydrogenolysis (cleavage) of the sensitive N-O ring bond. To preserve the heterocyclic core, mild, chemoselective single-electron transfer reducing agents such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2) must be employed ()[6].
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Carboxylic Acid Functionalization: The C3-carboxylic acid readily undergoes standard peptide coupling to form amides, providing an extension point for drug discovery libraries.
Experimental Workflows (Self-Validating Systems)
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step analytically.
Protocol 1: Synthesis of 5-Nitroisoxazole-3-carboxamides via Amide Coupling
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Objective: Functionalize the C3 position while leaving the 5-nitro group intact.
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Reagents: 5-Nitroisoxazole-3-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).
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Procedure:
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Dissolve 5-Nitroisoxazole-3-carboxylic acid and the amine in anhydrous DMF at 0 °C under an inert atmosphere (N2/Ar).
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Add DIPEA, followed by the portion-wise addition of HATU. Causality: HATU is selected over DCC/HOBt to maximize the coupling efficiency of the slightly deactivated carboxylic acid and to prevent epimerization if chiral amines are used. DIPEA serves as a non-nucleophilic base to deprotonate the acid and amine salt without participating in the reaction.
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Warm the reaction to room temperature and stir for 2-4 hours.
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Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4.
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Self-Validation: Monitor via LC-MS. The product will exhibit a distinct[M+H]+ peak corresponding to the amide, and the highly polar starting acid peak will disappear. TLC (UV 254 nm) will show a new, less polar spot.
Protocol 2: Chemoselective Nitro Reduction to 5-Aminoisoxazole-3-carboxamides
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Objective: Reduce the C5-nitro group to an amine without cleaving the isoxazole N-O bond[6].
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Reagents: 5-Nitroisoxazole-3-carboxamide (1.0 eq), Na2S2O4 (Sodium dithionite, 5.0-6.0 eq), THF/H2O (1:1 v/v).
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Procedure:
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Dissolve the 5-nitroisoxazole intermediate in a 1:1 mixture of THF and H2O.
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Add Na2S2O4 portion-wise at room temperature.
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Heat the mixture to 90 °C for 1-2 hours. Causality: The aqueous-organic biphasic system ensures the solubility of both the organic substrate (in THF) and the inorganic reducing agent (in H2O). Heating accelerates the electron transfer process.
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Cool to room temperature, concentrate in vacuo to remove THF, and extract the aqueous residue with EtOAc.
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Self-Validation: Monitor via LC-MS. A successful reduction is indicated by a mass shift of -30 Da (loss of two oxygens, gain of two protons). On TLC, the new 5-amino product will be ninhydrin-positive (staining purple/red), confirming the presence of a primary amine.
Mechanistic Visualization
Synthetic pathways of 5-Nitroisoxazole-3-carboxylic acid via SNAr, coupling, and reduction.
Applications in Drug Development
The 5-nitroisoxazole-3-carboxylic acid scaffold is highly prized in medicinal chemistry for generating bioactive molecules:
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AMPA Receptor Modulators: Bis(isoxazoles) derived from the reduction of 5-nitroisoxazole precursors have been identified as highly potent positive allosteric modulators (PAMs) of AMPA receptors. These bivalent ligands potentiate kainate-induced ion currents, offering significant therapeutic potential for neurodegenerative diseases and cognitive enhancement ()[2].
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Xanthine Oxidase Inhibitors: Utilizing bioisosteric replacement strategies, researchers have synthesized N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids from this core. These compounds exhibit exceptional inhibitory activity against xanthine oxidase (with IC50 values significantly lower than standard drugs like allopurinol), making them highly promising candidates for the treatment of hyperuricemia and gout ()[1].
References
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Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Source: International Journal of Molecular Sciences URL: [Link]
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Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Source: Molecules URL: [Link]
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Title: Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Source: PubMed (NIH) URL: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-nitroisoxazole-3-carboxylate | 155088-43-0 [m.chemicalbook.com]
- 5. 5-Nitroisoxazole-3-carboxylic acid | 1368191-38-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
